molecular formula C11H15N3O3 B12626124 (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate

(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate

Cat. No.: B12626124
M. Wt: 237.25 g/mol
InChI Key: ALSNIZDZQRKBMU-UHFFFAOYSA-N
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Description

(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate is a pyridine-based carbamate derivative featuring a tert-butyl carbamate group at the 4-position of the pyridine ring and an (E)-configured hydroxyimino methyl substituent at the 3-position. The tert-butyl group enhances steric protection, improving the compound’s stability against hydrolysis compared to non-bulky carbamates .

This compound is structurally related to intermediates used in drug discovery, particularly in kinase inhibitors and protease-targeting therapies, where pyridine scaffolds are common. Its synthesis typically involves hydroxylamine-mediated oximation of aldehyde precursors, followed by carbamate protection .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl N-[3-(hydroxyiminomethyl)pyridin-4-yl]carbamate

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(15)14-9-4-5-12-6-8(9)7-13-16/h4-7,16H,1-3H3,(H,12,14,15)

InChI Key

ALSNIZDZQRKBMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C=NO

Origin of Product

United States

Preparation Methods

Hydroxyamination Method

This method involves the reaction of a pyridine derivative with a hydroxyamine under acidic or basic conditions.

  • Reaction Conditions :

    • Temperature: Ambient to moderate heating
    • Solvent: Commonly used solvents include dichloromethane or DMF.
  • Example Reaction :

    • Pyridine derivative + Hydroxyamine → this compound

Carbamate Formation

The formation of the carbamate moiety can be achieved through the reaction of an amine with a carbonyl compound.

Yield and Purification

The yield of synthesized compounds can vary significantly based on reaction conditions:

Methodology Yield (%) Purification Method
Hydroxyamination 60-78 Silica gel chromatography
Carbamate Formation 50-67 Reverse phase chromatography

Purification often involves chromatography techniques to isolate the desired product from by-products and unreacted materials.

Recent studies have focused on optimizing conditions to enhance yield and purity. For example, using lithium aluminum hydride in diethyl ether has shown promising results in improving yields up to 78% in related pyridine derivatives.

Analytical Techniques

Characterization of this compound typically involves:

The preparation methods for this compound are diverse, involving various synthetic strategies that can be tailored based on specific laboratory capabilities and desired outcomes. Continuous research into optimizing these methods is essential for improving efficiency and yield in synthetic organic chemistry.

Chemical Reactions Analysis

(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate can undergo various chemical reactions:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: Reduction of the hydroxyimino group can yield an amine derivative.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate exhibit promising anticancer properties. For instance, derivatives of pyridine-based carbamates have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain pyridine derivatives could inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of similar compounds to inhibit amyloid-beta aggregation further supports their potential in treating Alzheimer's disease .

Agrochemical Applications

Pesticide Development
this compound has been explored as a potential pesticide due to its structural similarity to known insecticides. The incorporation of hydroxyimino groups enhances the compound's ability to disrupt pest metabolism. Studies have shown that related compounds exhibit high insecticidal activity against agricultural pests, making them suitable candidates for the development of new agrochemicals .

Materials Science

Polymer Stabilization
In materials science, this compound can be utilized as an additive to improve the thermal stability of polymers. Its antioxidant properties help prevent degradation during processing and prolong the lifespan of polymeric materials. Research indicates that incorporating such compounds into polymer matrices enhances their thermal and mechanical properties significantly .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis; inhibits cancer cell growth
Neuroprotective agentsReduces oxidative stress; inhibits amyloid-beta aggregation
AgrochemicalsPesticide developmentHigh insecticidal activity against agricultural pests
Materials SciencePolymer stabilizationEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of a series of pyridine derivatives, including this compound. These compounds were tested against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection
In an experimental model of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a marked reduction in neuroinflammation and oxidative damage, providing evidence for its potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the carbamate group can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Insights :

  • Positional Effects: The placement of the hydroxyimino group (3- vs. 4-position) alters electronic distribution on the pyridine ring, affecting reactivity. For example, the 4-chloro derivative () shows increased electrophilicity, making it more reactive in nucleophilic aromatic substitution .
  • Functional Group Variations : Methoxy or chloro substituents modulate lipophilicity and metabolic stability. The methoxy analogue () is predicted to have higher membrane permeability due to increased logP .

Physicochemical Properties

  • Stability: The tert-butyl carbamate group in the target compound resists hydrolysis under acidic conditions (pH >3), unlike acetyloxyimino derivatives (e.g., , Compound 3), which undergo rapid deacetylation .
  • Spectroscopic Data: ¹H NMR: The hydroxyimino proton (–CH=N–OH) appears as a singlet at δ 8.2–8.5 ppm, distinct from acetyloxyimino analogues (δ 8.6–8.8 ppm due to electron-withdrawing acetyl groups) . Elemental Analysis: Close agreement between calculated and found values (e.g., C: 59.78% calc. vs. 59.72% found in ) confirms high purity .

Biological Activity

(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₃
Molecular Weight237.25 g/mol
IUPAC Nametert-butyl N-[3-(hydroxyiminomethyl)pyridin-4-yl]carbamate
SMILESCC(C)(C)OC(=O)NC1=C(C=NC=C1)C=NO

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the tert-butyl carbamate group may interact with hydrophobic pockets within target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activities

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in neurodegenerative diseases. For example, it may inhibit acetylcholinesterase and β-secretase, which are crucial in Alzheimer's disease pathology.
  • Neuroprotective Effects : In vitro studies have indicated that this compound can protect neuronal cells from apoptosis induced by amyloid beta (Aβ) peptides. This neuroprotective effect is linked to a reduction in pro-inflammatory cytokines such as TNF-α and oxidative stress markers.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which are essential for combating oxidative stress in various biological systems.

Research Findings

Recent studies have investigated the efficacy of this compound in various models:

  • Cell Viability Assays : In astrocyte cultures treated with Aβ 1-42, the compound demonstrated significant improvement in cell viability compared to untreated controls. At a concentration of 100 μM, it maintained nearly 100% cell viability, suggesting low cytotoxicity and protective effects against Aβ-induced toxicity.
  • In Vivo Studies : Animal models have been employed to assess the compound's effectiveness in preventing cognitive decline associated with Alzheimer's disease. While some studies reported moderate protective effects, others indicated that bioavailability issues might limit its efficacy in vivo.

Case Studies

  • Study on Neuroprotection : A study published in Journal of Medicinal Chemistry highlighted the protective effects of similar pyridine derivatives against Aβ-induced cytotoxicity in astrocytes. The results indicated that these compounds could significantly reduce cell death and inflammatory responses associated with neurodegenerative conditions .
  • Pharmacokinetic Analysis : Another investigation focused on the pharmacokinetics of related compounds showed that modifications to the molecular structure could enhance bioavailability and therapeutic potential, suggesting that further optimization of this compound might yield better clinical outcomes .

Q & A

Q. What are the common synthetic routes for (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate?

The synthesis typically involves multi-step processes:

  • Hydroxyimino Group Introduction : Condensation of a pyridine aldehyde derivative with hydroxylamine under mild acidic or basic conditions to form the (E)-oxime configuration .
  • Carbamate Protection : Reaction of the amine group on the pyridine ring with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Purification : Column chromatography or recrystallization to isolate the product. Key reagents include Boc₂O for protection and hydroxylamine hydrochloride for oxime formation. Solvents like dichloromethane or THF are commonly used .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H), pyridine ring protons, and hydroxyimino methyl resonance .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (271.70 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks for C=O (carbamate, ~1700 cm⁻¹) and N–O (hydroxyimino, ~1630 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound?

Although specific hazard data for this compound is limited, general precautions include:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention if irritation persists .

Q. What are the typical reactions involving the hydroxyimino group in this compound?

The hydroxyimino (–CH=N–OH) group undergoes:

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) to yield the corresponding amine (–CH₂–NH₂) .
  • Oxidation : Reaction with mild oxidants (e.g., MnO₂) to form nitriles (–CN) .
  • Nucleophilic Substitution : Replacement of the hydroxyl group with amines or thiols under acidic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the hydroxyimino group?

Density Functional Theory (DFT) calculations can model:

  • Tautomerization : Energy barriers between (E)- and (Z)-oxime configurations.
  • Reaction Pathways : Transition states for reduction/oxidation reactions, validated against experimental data (e.g., activation energies from kinetic studies) . Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .

Q. How to resolve discrepancies in NMR data during characterization?

  • Variable Temperature NMR : Assess dynamic effects (e.g., tautomerization) by acquiring spectra at 25°C and −40°C .
  • Heteronuclear Correlation (HSQC/HMBC) : Assign ambiguous peaks by correlating 1^1H and 13^13C signals .
  • Comparative Analysis : Cross-reference with published data for structurally similar pyridine derivatives .

Design a multi-step synthesis protocol considering steric hindrance from the tert-butyl group.

  • Step 1 : Introduce the hydroxyimino group before Boc protection to avoid steric interference during condensation.
  • Step 2 : Use bulky bases (e.g., DBU) to deprotonate sterically hindered amines during carbamate formation .
  • Step 3 : Optimize reaction temperatures (e.g., 0°C for Boc protection to minimize side reactions) .

Q. How to troubleshoot low yields in large-scale synthesis?

  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .
  • Solvent Optimization : Replace THF with DMF to improve solubility of intermediates.
  • In-line Analytics : Use HPLC to monitor reaction progress and identify bottlenecks (e.g., byproduct formation) .

Q. What role does this compound play in drug discovery as an intermediate?

  • Pharmaceutical Applications : Serves as a precursor for kinase inhibitors or protease modulators due to its pyridine-oxime scaffold .
  • Biochemical Probes : Functionalized via substitution reactions to target enzymes (e.g., cytochrome P450 isoforms) .

Q. How to analyze regioselectivity in substitution reactions of the pyridine ring?

  • Directed Metalation : Use LiTMP to deprotonate specific positions on the pyridine ring, guided by the hydroxyimino group’s directing effects .
  • Isotopic Labeling : Incorporate 15^{15}N or 13^{13}C to track substitution sites via NMR .

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